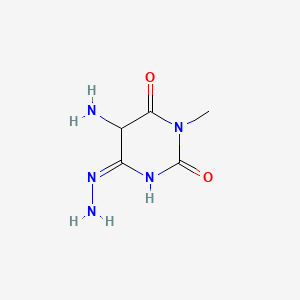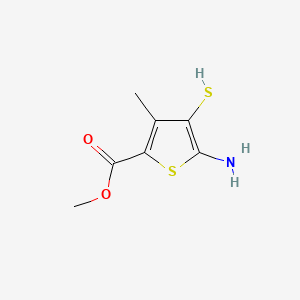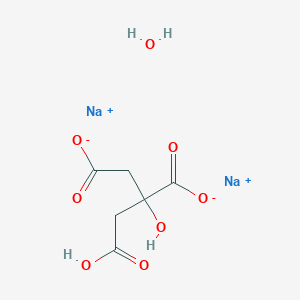
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione, also known as AHPD, is a pyrimidine derivative that has been studied for its potential applications in the field of agriculture. AHPD has been found to have significant antimicrobial properties, making it a potential candidate for use as a pesticide.
Wirkmechanismus
The mechanism of action of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme that is essential for the biosynthesis of pyrimidine nucleotides. By inhibiting DHODH, 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione disrupts the production of DNA and RNA, leading to the inhibition of cell growth and division. This mechanism of action is unique to 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione and has been found to be effective against a wide range of microorganisms.
Biochemical and Physiological Effects:
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been found to be non-toxic to humans and animals at low concentrations. However, at higher concentrations, it can cause cytotoxicity and apoptosis in certain cell types. 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has also been found to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione in lab experiments is its broad-spectrum antimicrobial activity. 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been found to be effective against a wide range of microorganisms, making it a potential candidate for use as a pesticide or antimicrobial agent. However, one limitation of using 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is its cytotoxicity at higher concentrations. Careful dose optimization is required to ensure that 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is effective without causing harm to cells or organisms.
Zukünftige Richtungen
There are several future directions for research on 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione. One area of interest is the development of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione-based pesticides or antimicrobial agents. Further studies are needed to optimize the synthesis of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione and to determine its efficacy in field trials. Another area of interest is the investigation of the mechanism of action of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione on a molecular level. Understanding the interactions between 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione and DHODH could lead to the development of more potent inhibitors of this enzyme. Finally, further studies are needed to determine the long-term effects of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione exposure on human and animal health.
Synthesemethoden
The synthesis of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione involves the reaction of 5-amino-6-chloro-3-methyluracil with hydrazine hydrate. The resulting product is then further reacted with potassium hydroxide to yield 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione. This method has been optimized to produce high yields of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione with high purity.
Wissenschaftliche Forschungsanwendungen
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been extensively studied for its potential use as a pesticide. It has been found to have significant antimicrobial properties against a wide range of bacteria, fungi, and viruses. 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been shown to inhibit the growth of various plant pathogens, including Xanthomonas campestris, Pseudomonas syringae, and Erwinia carotovora. Additionally, 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been found to be effective against human pathogens such as Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
(6Z)-5-amino-6-hydrazinylidene-3-methyl-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2/c1-10-4(11)2(6)3(9-7)8-5(10)12/h2H,6-7H2,1H3,(H,8,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHMJAYDQBKNOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=NN)NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(/C(=N/N)/NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dioxolo[4,5-h]quinazolin-6(7H)-one, 5,7-diamino-4-methoxy-8-methyl-](/img/no-structure.png)



![Thieno[2',3':4,5]cyclopenta[1,2-b]azirene](/img/structure/B568565.png)

